Ethoxy Linker: Physicochemical Profile Differentiation
The title compound (C₁₈H₂₀O₄, MW 300.3) contains an ethoxy linker that adds 44 Da and one additional hydrogen-bond acceptor relative to the closest direct-link comparator, 3-[4-(benzyloxy)phenyl]propanoic acid (C₁₆H₁₆O₃, MW 256.3) . This structural feature increases the heavy atom count from 19 to 22 and the rotatable bond count from 5 to 7, directly impacting molecular flexibility and pharmacokinetic potential .
| Evidence Dimension | Molecular weight and H-bond acceptor count |
|---|---|
| Target Compound Data | MW = 300.3 g/mol; H-bond acceptors = 4; rotatable bonds = 7 |
| Comparator Or Baseline | 3-[4-(Benzyloxy)phenyl]propanoic acid (CAS 50463-48-4): MW = 256.3 g/mol; H-bond acceptors = 3; rotatable bonds = 5 |
| Quantified Difference | ΔMW = +44 g/mol (+17.2%); ΔH-bond acceptors = +1; Δrotatable bonds = +2 |
| Conditions | Structural comparison based on SMILES: O=C(O)CCOCCc1ccc(OCc2ccccc2)cc1 vs. O=C(O)CCc1ccc(OCc2ccccc2)cc1 |
Why This Matters
The 17% increase in molecular weight and additional hydrogen-bonding capacity alter LogD and target-binding geometry, making the title compound a distinct starting point for linker-based SAR exploration where the direct-link analog would not recapitulate the same binding pose.
